N-Desmethyl Dapoxetine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

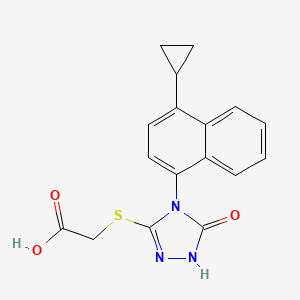

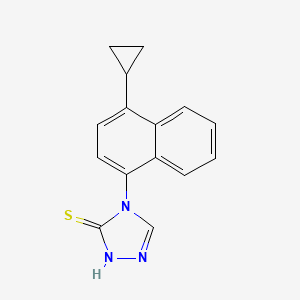

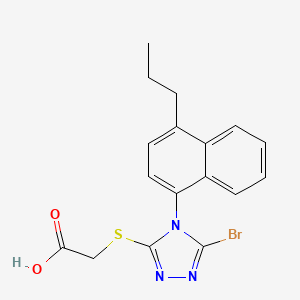

N-Desmethyl Dapoxetine Hydrochloride is a chemical compound with the molecular formula C20H22ClNO and a molecular weight of 327.85 g/mol . It is a metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation . N-Desmethyl Dapoxetine Hydrochloride is formed by the removal of a methyl group from the nitrogen atom of Dapoxetine .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Dapoxetine Hydrochloride interacts with various enzymes and proteins in the body. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . This interaction with the CYP3A4 enzyme is a key aspect of its biochemical role.

Cellular Effects

In cells, Dapoxetine and its metabolites, including N-Desmethyl Dapoxetine Hydrochloride, have been shown to bind onto the human transcript of the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake transporters . This suggests that N-Desmethyl Dapoxetine Hydrochloride may influence cell function by modulating the reuptake of these neurotransmitters.

Molecular Mechanism

Dapoxetine acts by inhibiting the reuptake of serotonin in the central nervous system, which is thought to delay ejaculation. N-Desmethyl Dapoxetine Hydrochloride might possess a similar effect but with potentially reduced potency compared to Dapoxetine.

Temporal Effects in Laboratory Settings

It is known that Dapoxetine is biotransformed primarily to its mono-desmethyl analogue

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Desmethyl Dapoxetine Hydrochloride in animal models. Dapoxetine has been studied in animal models of depression, where it was administered at a dose of 1.0 mg/kg

Metabolic Pathways

N-Desmethyl Dapoxetine Hydrochloride is involved in the metabolic pathway of Dapoxetine. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . Further metabolism of N-Desmethyl Dapoxetine Hydrochloride can occur to form other inactive metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Desmethyl Dapoxetine Hydrochloride involves the demethylation of Dapoxetine. One method involves the use of high-performance liquid chromatography (HPLC) to control the purity of the raw materials . The demethylation process typically involves the removal of a methyl group from the nitrogen atom of Dapoxetine using specific reagents and conditions.

Industrial Production Methods: Industrial production of N-Desmethyl Dapoxetine Hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Dapoxetine Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of N-oxide derivatives, while reduction may yield fully reduced amines .

Scientific Research Applications

N-Desmethyl Dapoxetine Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Desmethyl Dapoxetine Hydrochloride is related to its ability to inhibit the neuronal reuptake of serotonin, thereby potentiating serotonin activity . This inhibition occurs in the central ejaculatory neural circuit, which comprises spinal and cerebral areas that form a highly interconnected network . By increasing serotonin levels, the compound helps delay ejaculation and improve control over ejaculation timing .

Comparison with Similar Compounds

N-Didesmethyl Dapoxetine: Another metabolite of Dapoxetine formed by the removal of two methyl groups from the nitrogen atom.

Dapoxetine N-Oxide: An oxidized derivative of Dapoxetine.

Uniqueness: N-Desmethyl Dapoxetine Hydrochloride is unique due to its specific demethylation, which results in distinct pharmacological properties compared to its parent compound and other metabolites. Its ability to inhibit serotonin reuptake with high potency makes it a valuable compound for research and therapeutic applications .

Properties

CAS No. |

157166-71-7 |

|---|---|

Molecular Formula |

C20H22ClNO |

Molecular Weight |

327.86 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.